Scaffold Differentiation: 2,1-Benzisothiazole vs. 1,2-Benzisothiazole Regioisomer
Benzo[C]isothiazol-4-amine possesses a 2,1-benzisothiazole core, a distinct regioisomer from the more common 1,2-benzisothiazole. This structural difference leads to a fundamentally different electronic configuration and spatial arrangement. Specifically, the 2,1-benzisothiazole core acts as a unique hypervalent sulfur bioisostere of indole and quinoline, a property not shared by the 1,2-isomer . This allows it to mimic indole-containing pharmacophores while offering distinct metabolic stability and synthetic handles due to the sulfur atom.
| Evidence Dimension | Scaffold Geometry & Electronic Structure |
|---|---|
| Target Compound Data | 2,1-Benzisothiazole core (hypervalent sulfur bioisostere of indole/quinoline) |
| Comparator Or Baseline | 1,2-Benzisothiazole core |
| Quantified Difference | Qualitative difference in bioisosteric potential; 2,1-isomer uniquely mimics indole. |
| Conditions | Theoretical and empirical structure-activity relationship (SAR) analysis of heterocyclic cores. |
Why This Matters
For researchers engaged in scaffold hopping or lead optimization, this compound provides a distinct chemical space not accessible with the 1,2-regioisomer, enabling the exploration of novel intellectual property and improved pharmacokinetic profiles.
